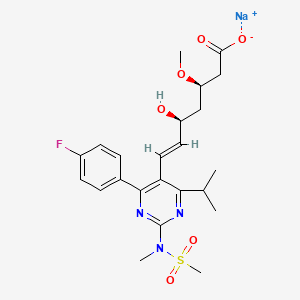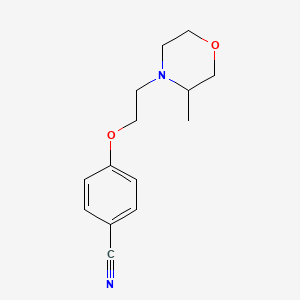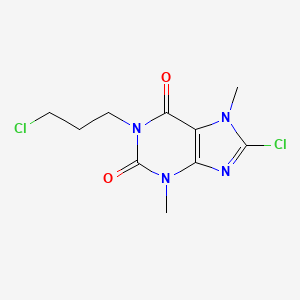
2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate is a chemical compound known for its sterically hindered, non-nucleophilic base properties. It is used in various organic synthesis reactions, particularly in distinguishing between Brønsted (protonic) and Lewis acids .
Méthodes De Préparation
The synthesis of 2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate typically involves the reaction of 2,6-di-tert-butyl-4-methylpyridine with trifluoromethanesulfonic anhydride. The reaction is carried out under mild conditions to ensure high yields and purity . Industrial production methods often involve the use of large-scale reactors and controlled environments to maintain the quality and consistency of the product .
Analyse Des Réactions Chimiques
2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It is used in the synthesis of enol triflates from ketones using trifluoromethanesulfonic anhydride.
Cyclization Reactions: It acts as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives.
Diastereoselective Synthesis: It is involved in the diastereoselective synthesis of β-thiomannopyranosides.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride and PtCl4. The major products formed from these reactions are enol triflates, cyclized azide derivatives, and β-thiomannopyranosides .
Applications De Recherche Scientifique
2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate involves its function as a sterically hindered, non-nucleophilic base. It inhibits desilylation and hydration of products during GaCl3-catalyzed ortho-ethynylation of phenol . This inhibition is crucial for maintaining the integrity of the reaction products and achieving high yields.
Comparaison Avec Des Composés Similaires
2,6-di-tert-Butyl-4-methylpyridine trifluoromethanesulfonate can be compared with other similar compounds such as:
2,6-Di-tert-butylpyridine: Another sterically hindered base used in organic synthesis.
2,4,6-Tri-tert-butylpyridine: Known for its use in distinguishing between Brønsted and Lewis acids.
2,6-Lutidine: A less hindered base compared to 2,6-di-tert-butyl-4-methylpyridine.
The uniqueness of this compound lies in its ability to provide high yields under mild conditions and its effectiveness in inhibiting undesired side reactions .
Propriétés
Formule moléculaire |
C15H24F3NO3S |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-methylpyridine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C14H23N.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7) |
Clé InChI |
RDDZLWVDJUSZAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


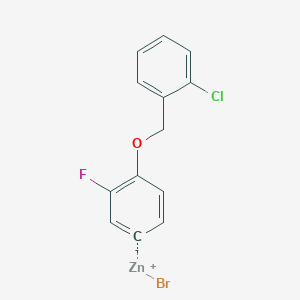
![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

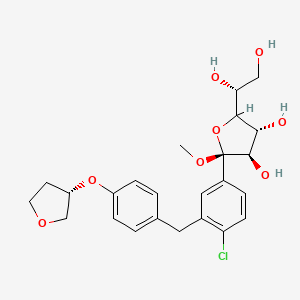
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

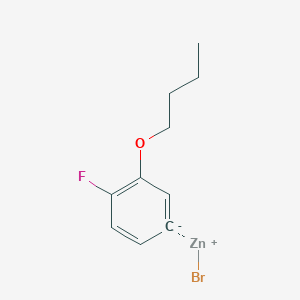
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)

